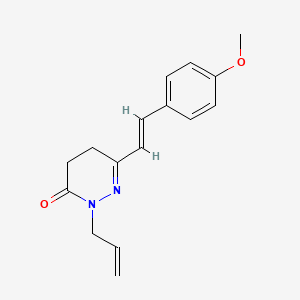

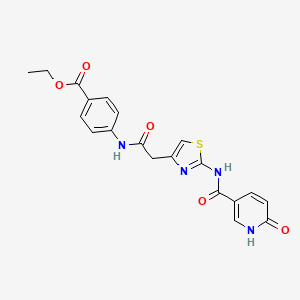

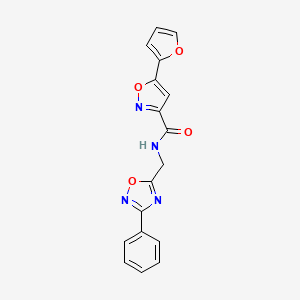

![molecular formula C18H18FN5O B2742900 5-氨基-1-[(2,5-二甲基苯基)甲基]-N-(4-氟苯基)三唑-4-羧酰胺 CAS No. 899981-76-1](/img/structure/B2742900.png)

5-氨基-1-[(2,5-二甲基苯基)甲基]-N-(4-氟苯基)三唑-4-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide” is a derivative of triazole . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives, including “5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide”, has been a subject of interest in medicinal chemistry . The synthesis method of 1,2,4-triazole mainly uses amidine, amide, amidine hydrazone, aryl diazonium salt, and hydrazone as nitrogen sources . In recent years, there has been significant progress in copper-catalyzed cross-couplings in the synthesis methods of 1,2,3/1,2,4-triazole with inexpensive, low toxic, and good functional tolerance .Molecular Structure Analysis

Triazole compounds, including “5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide”, have a unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .科学研究应用

化学与合成

三唑化合物,包括类似于5-氨基-1-[(2,5-二甲苯基)甲基]-N-(4-氟苯基)三唑-4-甲酰胺的化合物,由于其潜在的生物活性,一直是化学合成和修饰的重点。阿尔伯特(1970 年)对 2-氨基苄胺的 1,2,3-三唑类似物的研究突出了三唑衍生物的合成途径,展示了三唑化合物在药物化学中进一步应用的化学多功能性 (Albert, 1970)。同样,Bektaş 等人。(2007 年)合成了新型 1,2,4-三唑衍生物,表明了对三唑化学的广泛兴趣,以开发具有潜在抗菌活性的新化合物 (Bektaş 等人,2007 年)。

结构和机理研究

三唑化合物的结构和机理理解,包括狄姆罗重排,对其在药物设计和合成中的应用至关重要。萨瑟兰和坦南特(1971 年)讨论了三唑衍生物的重排,这可以为设计具有改善药理学特征的新分子提供信息 (Sutherland & Tennant, 1971)。此外,阿尔伯特(1972 年)关于 v-三唑并[4,5-d]嘧啶的工作提供了三唑基支架合成的见解,突出了这些化合物在创建肽模拟物或生物活性化合物方面的潜力 (Albert, 1972)。

抗病毒和抗肿瘤活性

三唑衍生物的生物活性引起了极大的兴趣。Hebishy 等人。(2020 年)对基于苯甲酰胺的 5-氨基吡唑进行的研究,包括三唑稠合杂环,显示出显着的抗禽流感病毒活性,证明了三唑化合物在抗病毒研究中的潜力 (Hebishy 等人,2020 年)。此外,Lin 和 Kasina (1981) 合成了 3-取代的 7-(3,3-二甲基-1-三氮烯)-10-甲基吩噻嗪,探索了它们作为抗肿瘤剂的潜力,进一步突出了三唑衍生物的治疗潜力 (Lin & Kasina, 1981)。

作用机制

未来方向

Given the versatile biological activities of triazole compounds, there is an ongoing interest in the design and synthesis of novel triazole derivatives for various therapeutic applications . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is one of the future directions in this field .

属性

IUPAC Name |

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(4-fluorophenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O/c1-11-3-4-12(2)13(9-11)10-24-17(20)16(22-23-24)18(25)21-15-7-5-14(19)6-8-15/h3-9H,10,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVXHWIGTZLJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

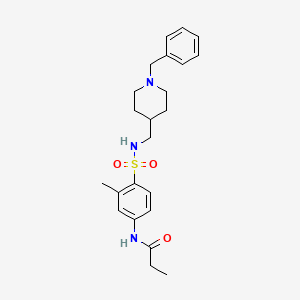

![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)

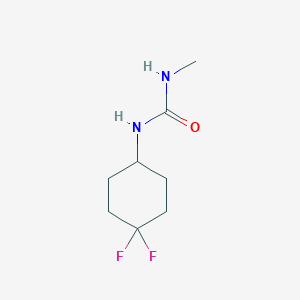

![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)

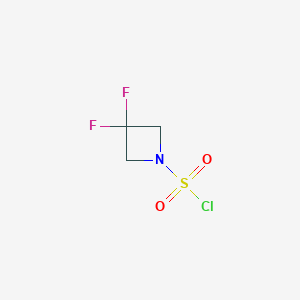

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2742835.png)

![2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2742837.png)